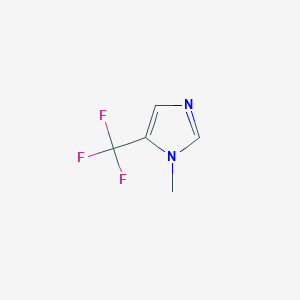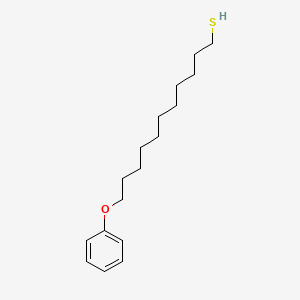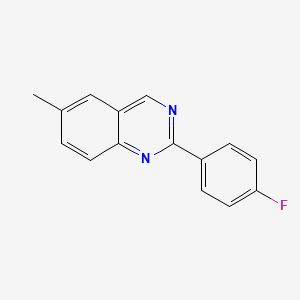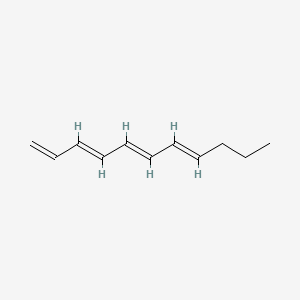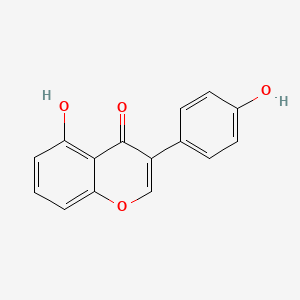
4',5-Dihydroxyisoflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,4’-Dihydroxyisoflavone is a naturally occurring isoflavone, a type of flavonoid, found primarily in soybeans and other legumes. Isoflavones are known for their phytoestrogenic properties, meaning they can mimic estrogen in the body. This compound has garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5,4’-Dihydroxyisoflavone can be synthesized through various chemical routes. One common method involves the cyclization of chalcones, which are precursors in the biosynthesis of flavonoids. The reaction typically requires acidic or basic conditions and can be catalyzed by enzymes or chemical catalysts .
Industrial Production Methods
Industrial production of 5,4’-Dihydroxyisoflavone often involves the extraction from plant sources, particularly soybeans. Techniques such as ultrasonication extraction, supercritical fluid extraction, and pressurized-liquid extraction are commonly used. These methods ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5,4’-Dihydroxyisoflavone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Halogenation and alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoflavones .
Aplicaciones Científicas De Investigación
5,4’-Dihydroxyisoflavone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and interactions with soil microbes.
Medicine: Investigated for its potential in cancer prevention, cardiovascular health, and bone health due to its phytoestrogenic properties.
Industry: Utilized in the development of nutraceuticals and functional foods
Mecanismo De Acción
The mechanism by which 5,4’-Dihydroxyisoflavone exerts its effects involves its interaction with estrogen receptors. It can bind to these receptors and mimic the action of estrogen, leading to various biological effects. Additionally, it influences several signaling pathways, including those involved in antioxidant defense and anti-inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
Daidzein (7,4’-Dihydroxyisoflavone): Another isoflavone with similar estrogenic properties.
Genistein (4’,5,7-Trihydroxyisoflavone): Known for its potent anticancer and antioxidant activities.
Biochanin A (5,7-Dihydroxy-4’-methoxyisoflavone): Exhibits anti-inflammatory and anticancer properties
Uniqueness
5,4’-Dihydroxyisoflavone is unique due to its specific hydroxylation pattern, which influences its biological activity and interaction with enzymes and receptors. This distinct structure allows it to have unique effects compared to other isoflavones .
Propiedades
Número CAS |
148356-24-5 |
|---|---|
Fórmula molecular |
C15H10O4 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O4/c16-10-6-4-9(5-7-10)11-8-19-13-3-1-2-12(17)14(13)15(11)18/h1-8,16-17H |
Clave InChI |
GTKATHVTDOTYMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14131720.png)
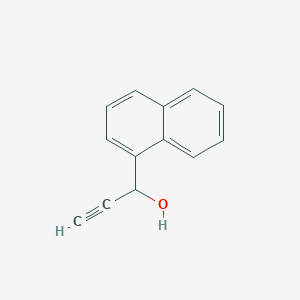
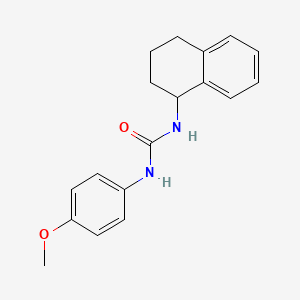
![ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)-](/img/structure/B14131724.png)
![N-[3-(Trimethoxysilyl)propyl]octanamide](/img/structure/B14131725.png)
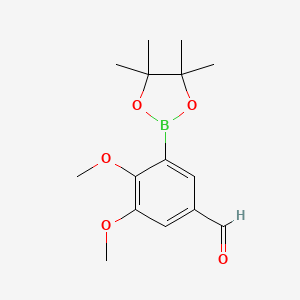
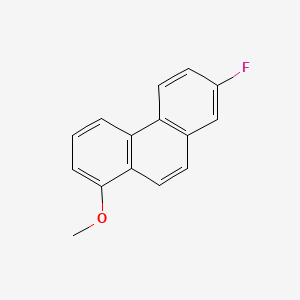
![3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,2-benzothiazin-4-ol 1,1-dioxide](/img/structure/B14131761.png)
